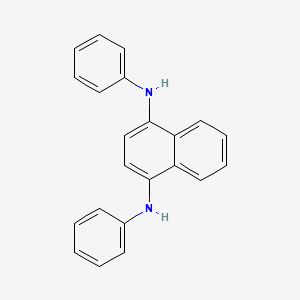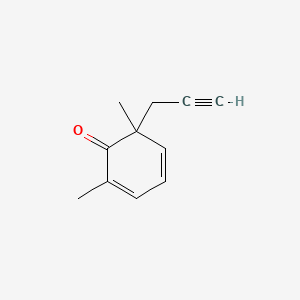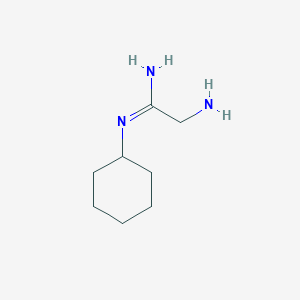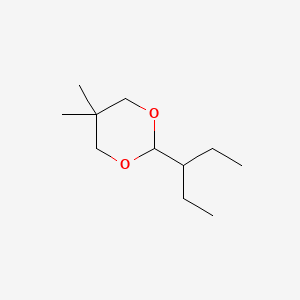
2-(Dibromoacetyl benzimidazole hydro bromic acidsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. Benzimidazole derivatives are widely recognized for their antimicrobial, antiviral, anticancer, and antihypertensive properties . The compound 1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE is particularly interesting due to its unique structure, which includes a benzimidazole ring fused with a dibromoethanone moiety.
Méthodes De Préparation
The synthesis of 1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE typically involves the reaction of 1H-benzimidazole with dibromoethanone under specific conditions. One common method involves the condensation of 1H-benzimidazole with 2,2-dibromoacetyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE has several scientific research applications, including:
Biology: It is used in studies related to enzyme inhibition and protein binding, due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE involves its interaction with biological targets such as enzymes and proteins. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity. The dibromoethanone moiety can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function . These interactions can disrupt cellular processes and lead to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole-2-yl hydrazones: These compounds have combined antiparasitic and antioxidant activities.
1H-Benzimidazole-2-yl methanone: Used in the detection of phosgene, a toxic industrial chemical.
The uniqueness of 1-(1H-BENZIMIDAZOL-2-YL)-2,2-DIBROMOETHANONE lies in its dibromoethanone moiety, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Propriétés
Formule moléculaire |
C9H7Br3N2O |
|---|---|
Poids moléculaire |
398.88 g/mol |
Nom IUPAC |
1-(1H-benzimidazol-2-yl)-2,2-dibromoethanone;hydrobromide |
InChI |
InChI=1S/C9H6Br2N2O.BrH/c10-8(11)7(14)9-12-5-3-1-2-4-6(5)13-9;/h1-4,8H,(H,12,13);1H |
Clé InChI |
FCNWKFLWRDZSFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C(=O)C(Br)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


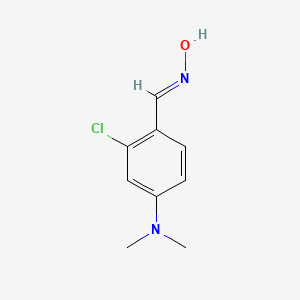
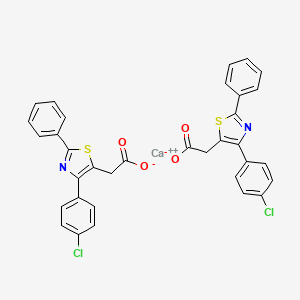
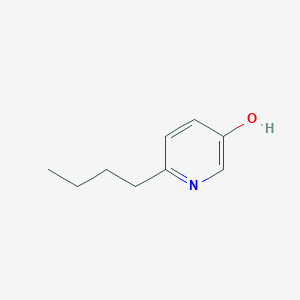
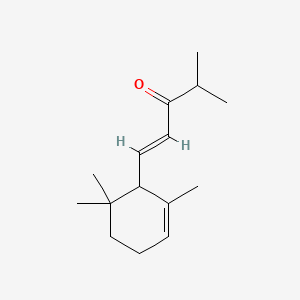
![1-Propanaminium, 3-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]-N-[2-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-, chloride](/img/structure/B13801043.png)
![[(Methylimino)dimethylene]bisphosphonic acid](/img/structure/B13801044.png)
![2-[[[(2,4-Dichlorobenzoyl)amino]thioxomethyl]amino]-5-iodo-benzoic acid](/img/structure/B13801054.png)

![Propanenitrile, 3-[(6-amino-3,3,5-trimethylhexyl)amino]-](/img/structure/B13801063.png)
